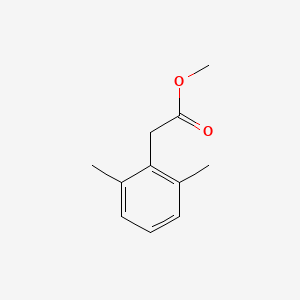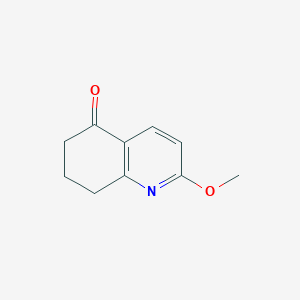
2-Methoxy-7,8-dihydroquinolin-5(6H)-one
Übersicht
Beschreibung
2-Methoxy-7,8-dihydroquinolin-5(6H)-one, also known as MDQ, is a heterocyclic organic compound with a molecular formula of C10H11NO2. It is a derivative of quinoline, a class of compounds that have been extensively studied for their diverse biological activities. MDQ has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity and Mechanistic Insights
One of the significant applications of compounds structurally related to 2-Methoxy-7,8-dihydroquinolin-5(6H)-one involves antitumor activities. Research indicates that derivatives, particularly those with modifications on the quinazoline and quinoxaline rings, exhibit potent antiproliferative activity against a variety of human tumor cell lines. These compounds, including 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, have been studied for their ability to disrupt tumor vasculature, induce apoptosis, and inhibit tumor cell proliferation, representing a novel class of tubulin-binding tumor-vascular disrupting agents (Mu-Tian Cui et al., 2017)(Mu-Tian Cui et al., 2017).
Tubulin-Polymerization Inhibition
Related research on 4-(N-cycloamino)phenylquinazolines, which share structural similarities with 2-Methoxy-7,8-dihydroquinolin-5(6H)-one, has identified them as potent inhibitors of tubulin polymerization. These compounds, particularly 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, show significant cytotoxic activity in vitro and substantial potency against tubulin assembly. Such compounds offer insights into the development of novel anticancer therapies targeting the colchicine site on tubulin, potentially leading to new treatments for cancer (Xiao-Feng Wang et al., 2014)(Xiao-Feng Wang et al., 2014).
Metal Complex Formation and Biological Properties
Compounds structurally related to 2-Methoxy-7,8-dihydroquinolin-5(6H)-one have been utilized in forming mixed ligand palladium(II) complexes, showcasing the influence of terminal N-substitution in the thiosemicarbazone moiety on coordination behavior and biological activity. These complexes demonstrate strong interaction with DNA and proteins, exhibit antioxidant activity, and possess cytotoxic activity against cancer cell lines, highlighting their potential in medicinal chemistry and drug development (E. Ramachandran et al., 2012)(E. Ramachandran et al., 2012).
Synthesis and Chemical Characterization
The synthesis of 2-hydroxy-7,8-dihydroquinolin-5(6H)-ones and related compounds from Morita-Baylis-Hillman adduct acetates represents a methodological application of these molecules. Such syntheses provide foundational chemical knowledge that can facilitate further pharmaceutical and biochemical research, illustrating the diverse potential of this chemical scaffold (Weihui Zhong et al., 2008)(Weihui Zhong et al., 2008).
Eigenschaften
IUPAC Name |
2-methoxy-7,8-dihydro-6H-quinolin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10-6-5-7-8(11-10)3-2-4-9(7)12/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMYNXVUEOSGBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)C(=O)CCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-7,8-dihydroquinolin-5(6H)-one | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


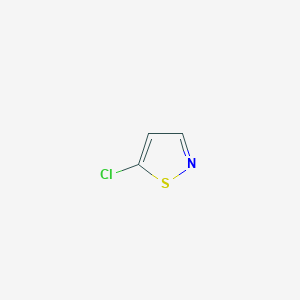
![Naphtho[1,2-c]furan-1(3h)-one](/img/structure/B3191679.png)
![Furo[3,4-b]quinoxaline-1,3-dione](/img/structure/B3191686.png)
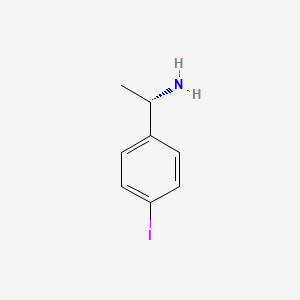
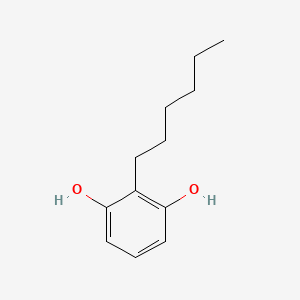
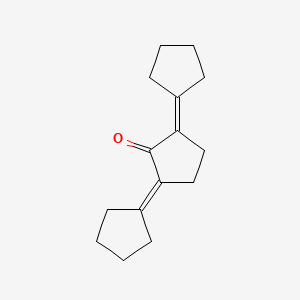
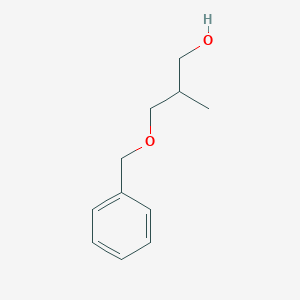
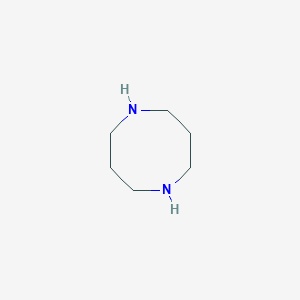
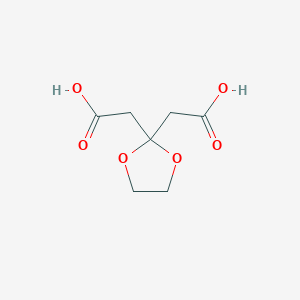

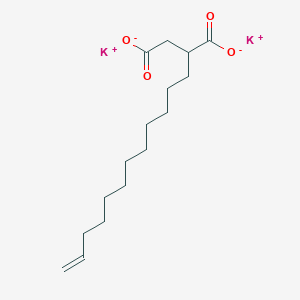

![Acetamide, N-[2-[bis(2-pyridinylmethyl)amino]ethyl]-](/img/structure/B3191761.png)
